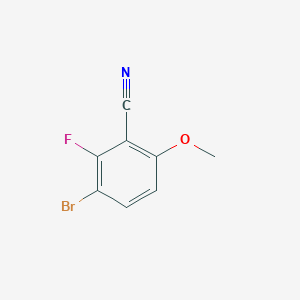
5-氰基-1H-吡咯-3-甲酰胺
描述
5-cyano-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that features a pyrrole ring substituted with a cyano group at the 5-position and a carboxamide group at the 3-position
科学研究应用
5-cyano-1H-pyrrole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure with 5-cyano-1h-pyrrole-3-carboxamide, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that 5-cyano-1H-pyrrole-3-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that 5-cyano-1h-pyrrole-3-carboxamide may have similar effects .
Action Environment
It is known that various factors, such as temperature, ph, and the presence of other compounds, can influence the action of similar compounds .
生化分析
Biochemical Properties
5-cyano-1H-pyrrole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the serotonin type 6 receptor (5-HT6R), which is involved in cognitive processes and neurogenesis . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 5-cyano-1H-pyrrole-3-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Gs and Cdk5 signaling pathways, which are crucial for cognitive functions . Additionally, 5-cyano-1H-pyrrole-3-carboxamide can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 5-cyano-1H-pyrrole-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can act as an inverse agonist of the 5-HT6 receptor, modulating its activity and downstream signaling pathways . This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of 5-cyano-1H-pyrrole-3-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cognitive functions. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can lead to toxicity and adverse reactions in animal models . Therefore, it is essential to determine the optimal dosage range for therapeutic applications.
Metabolic Pathways
5-cyano-1H-pyrrole-3-carboxamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to interact with enzymes involved in the serotonin signaling pathway, affecting the levels of serotonin and its metabolites . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 5-cyano-1H-pyrrole-3-carboxamide within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with transporters or binding proteins that facilitate its movement within the cell . Additionally, its localization and accumulation in specific tissues can influence its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 5-cyano-1H-pyrrole-3-carboxamide plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize in the brain, where it can modulate cognitive functions by interacting with the 5-HT6 receptor . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1H-pyrrole-3-carboxamide typically involves the cyclization of suitable precursors. One common method starts with the reaction of cyanoacetyl chloride with an appropriate amine to form a cyanoacetamide intermediate. This intermediate then undergoes cyclization under acidic or basic conditions to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for 5-cyano-1H-pyrrole-3-carboxamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
5-cyano-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Amino-substituted pyrroles.
Substitution: Halogenated or nitro-substituted pyrroles.
相似化合物的比较
Similar Compounds
5-amino-1H-pyrrole-3-carboxamide: Similar structure but with an amino group instead of a cyano group.
5-bromo-1H-pyrrole-3-carboxamide: Contains a bromine atom at the 5-position instead of a cyano group.
5-fluoro-1H-pyrrole-3-carboxamide: Features a fluorine atom at the 5-position.
Uniqueness
5-cyano-1H-pyrrole-3-carboxamide is unique due to the presence of both a cyano and a carboxamide group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
属性
IUPAC Name |
5-cyano-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-2-5-1-4(3-9-5)6(8)10/h1,3,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVKHMOMATWFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


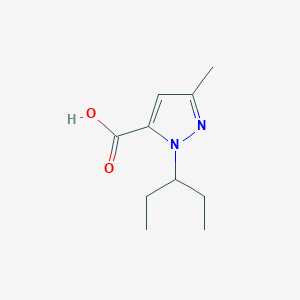
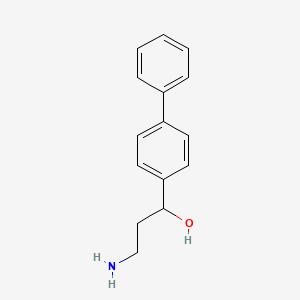
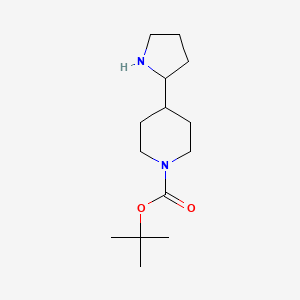
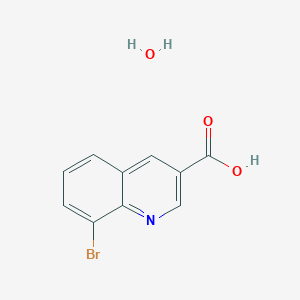
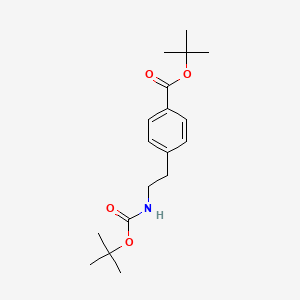
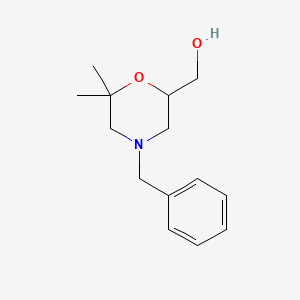
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)
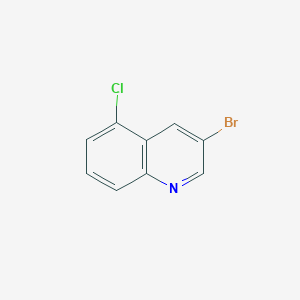
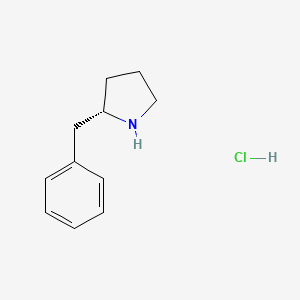
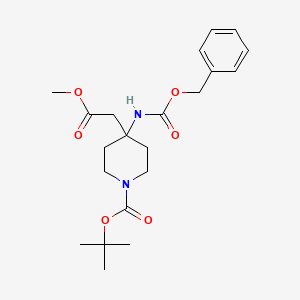

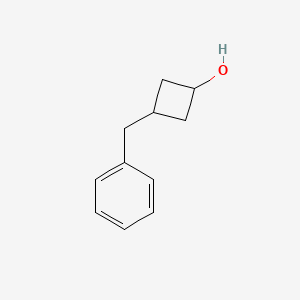
![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)
